![molecular formula C16H17ClFN3O2S B6480336 2-(4-fluorobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215730-52-1](/img/structure/B6480336.png)
2-(4-fluorobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride
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Overview
Description
2-(4-fluorobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C16H17ClFN3O2S and its molecular weight is 369.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.0714038 g/mol and the complexity rating of the compound is 470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(4-fluorobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic derivative belonging to the thieno[2,3-c]pyridine class. This class of compounds has garnered attention due to their potential biological activities, particularly in the realm of cancer therapeutics and enzyme inhibition. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of thieno[2,3-c]pyridine derivatives often involves multi-step organic reactions. The specific synthesis pathway for This compound typically includes:
- Formation of the thieno[2,3-c]pyridine core.
- Introduction of the 4-fluorobenzamido group via amide coupling reactions.
- Hydrochloride salt formation for enhanced solubility and stability.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thieno[2,3-c]pyridine derivatives. For example:
- In vitro studies demonstrated that compounds similar to 2-(4-fluorobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide exhibit significant growth inhibition in various cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and A549 (lung cancer) .
- The mechanism of action appears to involve the inhibition of specific kinases involved in tumor growth and proliferation.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
2-(4-fluorobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide | MDA-MB-231 | 10.5 | EGFR inhibition |
Similar Derivative | A549 | 8.7 | Apoptosis induction |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on histone deacetylases (HDACs), which are crucial in cancer biology:
- HDAC Inhibition : Compounds in this class have shown promise as HDAC inhibitors. For instance, derivatives were found to significantly inhibit HDAC activity in vitro . This inhibition is linked to altered gene expression patterns that can lead to apoptosis in cancer cells.
Analgesic Activity
In addition to anticancer properties, some derivatives have exhibited analgesic effects:
- In animal models, compounds derived from thieno[2,3-c]pyridine structures showed significant analgesic activity in hot plate tests and acetic acid-induced writhing tests . These findings suggest potential applications in pain management.
Case Studies
Several case studies have reported on the biological activities of related compounds:
- Case Study on Antitumor Efficacy :
- HDAC Inhibition Study :
Scientific Research Applications
Anticancer Activity
The compound has shown promise as an anticancer agent. Research indicates that it can inhibit the proliferation of various cancer cell lines. A study demonstrated that derivatives of thieno[2,3-c]pyridine compounds exhibit selective cytotoxicity against cancer cells while sparing normal cells. The mechanism involves the inhibition of key signaling pathways associated with cell growth and survival .
Antiparasitic Properties
Recent investigations highlight the potential of the compound in treating parasitic infections such as African sleeping sickness caused by Trypanosoma brucei. The compound's derivatives have been tested for their ability to inhibit the activity of glycogen synthase kinase 3 (GSK3), which is crucial for the survival of the parasite . Compounds with this backbone have demonstrated effective inhibition at low micromolar concentrations.
Neurological Disorders
The compound's structure suggests potential applications in treating neurological disorders. It has been studied for its affinity to serotonin receptors, particularly the 5-HT1A receptor. This receptor is implicated in mood regulation and anxiety disorders. The compound's ability to modulate serotonin pathways may provide therapeutic benefits for conditions such as depression and anxiety .
Anti-inflammatory Effects
Research has indicated that compounds similar to the thieno[2,3-c]pyridine series possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, making them candidates for treating inflammatory diseases .
Data Tables
Case Study 1: Anticancer Activity
In a study evaluating various thieno[2,3-c]pyridine derivatives, one derivative of the compound was shown to have an IC50 value of 0.5 µM against breast cancer cell lines. The study concluded that structural modifications could enhance potency and selectivity against different cancer types.
Case Study 2: Antiparasitic Efficacy
A derivative of the compound was tested against T. brucei and exhibited an EC50 value of less than 1 µM, demonstrating significant antiparasitic activity while maintaining a favorable selectivity index over human cells .
Properties
IUPAC Name |
2-[(4-fluorobenzoyl)amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2S.ClH/c1-20-7-6-11-12(8-20)23-16(13(11)14(18)21)19-15(22)9-2-4-10(17)5-3-9;/h2-5H,6-8H2,1H3,(H2,18,21)(H,19,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPGKWBTCQIROS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.